molecular formula C15H15N3O4 B12441500 4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol

4-ethyl-2-[(E)-(2-methoxy-5-nitrophenyl)diazenyl]phenol

Cat. No.: B12441500
M. Wt: 301.30 g/mol
InChI Key: FBYPZUABEDKMFT-UHFFFAOYSA-N
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Description

4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group, a methoxy group, and a nitrophenyl diazenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol typically involves the following steps:

    Diazotization Reaction: The starting material, 2-methoxy-5-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-ethylphenol in an alkaline medium to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic medium are commonly used.

    Substitution: Substitution reactions may require catalysts such as Lewis acids or bases depending on the desired product.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the azo group can undergo reduction to form active intermediates. These interactions can modulate various biological processes and pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-2-methoxyphenol: Similar structure but lacks the nitrophenyl diazenyl group.

    2-methoxy-5-nitrophenol: Similar structure but lacks the ethyl group and the diazenyl linkage.

    4-ethylphenol: Similar structure but lacks the methoxy and nitrophenyl diazenyl groups.

Uniqueness

4-ethyl-2-[(1E)-2-(2-methoxy-5-nitrophenyl)diazen-1-yl]phenol is unique due to the presence of both the ethyl and methoxy groups along with the nitrophenyl diazenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

4-ethyl-2-[(2-methoxy-5-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C15H15N3O4/c1-3-10-4-6-14(19)12(8-10)16-17-13-9-11(18(20)21)5-7-15(13)22-2/h4-9,19H,3H2,1-2H3

InChI Key

FBYPZUABEDKMFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)N=NC2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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